LM22A-4

Descripción general

Descripción

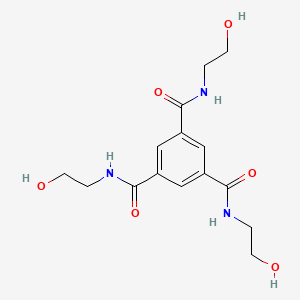

LM 22A4, también conocido como N, N’, N’'-Tris (2-hidroxietil)-1,3,5-bencenotricarboxamida, es un agonista parcial de molécula pequeña sintético y selectivo de la quinasa B relacionada con la tropomiosina (TrkB). Este compuesto es conocido por su actividad neurotrófica, que incluye inducir la activación de Trk, Akt y ERK en el hipocampo y el estriado de ratón. Ha demostrado potencial para revertir los déficits en el aprendizaje de tareas motoras en ratones después de una lesión cerebral traumática y restaurar la función respiratoria en un modelo de rata de síndrome de Rett .

Mecanismo De Acción

LM 22A4 ejerce sus efectos actuando como un agonista parcial de la quinasa B relacionada con la tropomiosina (TrkB). El compuesto se une al receptor TrkB, lo que lleva a su activación. Esta activación desencadena vías de señalización descendentes, incluidas las vías Akt y ERK, que están involucradas en la supervivencia celular, el crecimiento y la diferenciación. Los efectos neurotróficos de LM 22A4 están mediados principalmente por estas vías .

Análisis Bioquímico

Biochemical Properties

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide plays a significant role in biochemical reactions, particularly in the context of mRNA delivery. This compound interacts with various biomolecules, including enzymes and proteins, to facilitate the efficient delivery of mRNA into cells. It has been shown to form stable complexes with mRNA, enhancing its stability and transfection efficiency. The interactions between 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide and mRNA are primarily electrostatic and hydrophobic in nature, which helps protect the mRNA from degradation and promotes its uptake by cells .

Cellular Effects

The effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by enhancing the delivery of mRNA, which in turn can modulate gene expression and cellular metabolism. For instance, in human cell lines, the use of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide in LPNs has resulted in increased protein expression from the delivered mRNA, indicating its effectiveness in gene therapy applications .

Molecular Mechanism

At the molecular level, 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide exerts its effects through several mechanisms. It binds to mRNA molecules, forming stable complexes that protect the mRNA from enzymatic degradation. Additionally, this compound facilitates the endosomal escape of mRNA, ensuring its release into the cytoplasm where it can be translated into proteins. The binding interactions between 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide and mRNA are crucial for its function as an mRNA delivery agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide have been observed to change over time. The stability of this compound in LPN formulations is a critical factor in its effectiveness. Studies have shown that 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide maintains its stability over extended periods, ensuring sustained delivery of mRNA. Degradation of the compound can occur under certain conditions, which may impact its long-term efficacy .

Dosage Effects in Animal Models

The effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide vary with different dosages in animal models. At optimal dosages, this compound has been shown to effectively deliver mRNA and induce protein expression without significant toxicity. At higher doses, adverse effects such as inflammation and tissue damage have been observed. These findings highlight the importance of dosage optimization in the use of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide for therapeutic applications .

Metabolic Pathways

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide is involved in several metabolic pathways, particularly those related to mRNA delivery and protein expression. This compound interacts with enzymes and cofactors that facilitate the encapsulation and release of mRNA within cells. The metabolic flux and levels of metabolites can be influenced by the presence of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide, which can impact the overall efficiency of mRNA delivery .

Transport and Distribution

The transport and distribution of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide within cells and tissues are critical for its function. This compound is transported into cells via endocytosis and is distributed within the cytoplasm. It interacts with various transporters and binding proteins that facilitate its localization and accumulation in target cells. The efficient transport and distribution of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide are essential for its role in mRNA delivery .

Subcellular Localization

The subcellular localization of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide is primarily within the cytoplasm, where it exerts its effects on mRNA delivery and protein expression. This compound may also localize to specific organelles, such as endosomes, where it facilitates the release of mRNA into the cytoplasm. The targeting signals and post-translational modifications of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide play a crucial role in its subcellular localization and function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de LM 22A4 implica la reacción del ácido 1,3,5-bencenotricarboxílico con 2-aminoetanol. La reacción suele ocurrir en condiciones controladas para asegurar la formación del producto deseado. El proceso implica los siguientes pasos:

Activación del ácido 1,3,5-bencenotricarboxílico: Este paso implica convertir el ácido en un intermedio más reactivo, como un cloruro de ácido o un éster.

Reacción con 2-aminoetanol: El intermedio activado se hace reaccionar entonces con 2-aminoetanol para formar el producto tris-amida.

Métodos de producción industrial

La producción industrial de LM 22A4 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

LM 22A4 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo en LM 22A4 pueden oxidarse para formar las cetonas o aldehídos correspondientes.

Reducción: Los grupos amida pueden reducirse a aminas en condiciones específicas.

Sustitución: Los grupos hidroxilo pueden sufrir reacciones de sustitución con varios electrófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los electrófilos como los haluros de alquilo o los cloruros de acilo pueden utilizarse para reacciones de sustitución.

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de aminas.

Sustitución: Formación de amidas o éteres sustituidos.

Aplicaciones Científicas De Investigación

LM 22A4 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Utilizado como reactivo en varias reacciones de síntesis orgánica.

Biología: Estudiado por sus efectos neurotróficos y su potencial en el tratamiento de enfermedades neurodegenerativas.

Medicina: Investigado por su potencial terapéutico en condiciones como la lesión cerebral traumática y el síndrome de Rett.

Industria: Utilizado en el desarrollo de agentes neuroprotectores y nootrópicos

Comparación Con Compuestos Similares

LM 22A4 es único en su activación selectiva del receptor TrkB. Compuestos similares incluyen:

7,8-Dihidroxi flavona: Otro agonista de TrkB con propiedades neuroprotectoras.

BDNF (Factor neurotrófico derivado del cerebro): Un ligando natural para TrkB con efectos biológicos más amplios.

Agonistas de la quinasa A relacionada con la tropomiosina (TrkA): Compuestos que activan selectivamente los receptores TrkA.

LM 22A4 destaca por su naturaleza sintética y su actividad específica de agonista parcial en el receptor TrkB, lo que lo convierte en una herramienta valiosa en la investigación neurotrófica .

Propiedades

IUPAC Name |

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6/c19-4-1-16-13(22)10-7-11(14(23)17-2-5-20)9-12(8-10)15(24)18-3-6-21/h7-9,19-21H,1-6H2,(H,16,22)(H,17,23)(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWJKANXFYJKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)NCCO)C(=O)NCCO)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045819 | |

| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37988-18-4 | |

| Record name | N1,N3,N5-Tris(2-hydroxyethyl)-1,3,5-benzenetricarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LM22A-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GCL3P6AF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1225376.png)

![N-(3,5-dichlorophenyl)-2-[4-(2-phenylthiazol-4-yl)pyrimidin-2-yl]sulfanyl-acetamide](/img/structure/B1225380.png)

![4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1225385.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225386.png)

![2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-1-ethylbenzimidazole](/img/structure/B1225389.png)

![2-Hydroxy-4-methylbenzoic acid [2-(2-chloroanilino)-2-oxoethyl] ester](/img/structure/B1225396.png)

![3,4-Diethoxybenzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1225397.png)

![N-[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(methylthio)-1,3-benzothiazol-6-amine](/img/structure/B1225398.png)

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)

![2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225401.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)

![3-hydroxybenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1225403.png)